Cas no 655246-57-4 (N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide)

N-(6-Aminohexyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a nitrobenzene core and a hexylamine side chain. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive functional groups, which facilitate selective modifications. The presence of both an amino and a nitro-substituted sulfonamide moiety makes it a versatile intermediate for constructing complex molecular architectures. Its stability under standard conditions and compatibility with various coupling reactions enhance its utility in peptide and polymer chemistry. Additionally, the nitro group offers potential for further reduction or substitution, expanding its applicability in medicinal chemistry and material science.
N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide structure
655246-57-4 structure
Product Name:N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide
CAS No:655246-57-4
MF:C12H19N3O4S
MW:301.361961603165
CID:1689247
PubChem ID:12042300
Update Time:2025-10-30

N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-(6-aminohexyl)-2-nitro-
    • N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide
    • 655246-57-4
    • N-(6-aminohexyl)-2'-nitrobenzenesulfonamide
    • Inchi: 1S/C12H19N3O4S/c13-9-5-4-6-11(15(16)17)10-14-20(18,19)12-7-2-1-3-8-12/h1-3,7-8,11,14H,4-6,9-10,13H2
    • InChI Key: DAUDBGUKUGSGIC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NCC(CCCCN)[N+](=O)[O-])(=O)=O

Computed Properties

  • Exact Mass: 301.10977
  • Monoisotopic Mass: 301.10962727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 126Ų

Experimental Properties

  • PSA: 115.33

N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide Pricemore >>

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Additional information on N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide

Introduction to N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide (CAS No. 655246-57-4)

N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 655246-57-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The unique structural features of this molecule, particularly the combination of an amino hexyl chain and a nitrobenzene sulfonamide moiety, make it a promising candidate for further investigation in drug discovery and molecular biology.

The< strong>N-(6-aminohexyl) moiety introduces a long aliphatic chain, which can influence the compound's solubility, bioavailability, and interactions with biological targets. This feature is particularly relevant in the development of targeted therapies, where the pharmacokinetic properties of a drug are critical to its efficacy. On the other hand, the 2-nitrobenzene-1-sulfonamide part of the molecule contributes to its reactivity and potential biological activity. Nitroaromatic compounds have been extensively studied due to their role as intermediates in various synthetic pathways and their known pharmacological effects.

In recent years, there has been a growing interest in sulfonamide derivatives as potential therapeutic agents. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The< strong>N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide structure combines the favorable properties of both the amino hexyl chain and the nitrobenzene sulfonamide group, making it an intriguing subject for further research.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug development. The< strong>N-(6-aminohexyl) group can serve as a linker to enhance binding affinity to biological targets, while the< strong>2-nitrobenzene-1-sulfonamide moiety can be modified to fine-tune its pharmacological properties. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates.

The synthesis of< strong>N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide involves several key steps that require precise control over reaction conditions and reagent selection. The introduction of the amino hexyl chain typically involves nucleophilic substitution reactions or coupling reactions with appropriate alkyl halides or azides. The nitration of benzene derivatives followed by sulfonation is another critical step in constructing the< strong>2-nitrobenzene-1-sulfonamide core. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity in these transformations.

The biological activity of< strong>N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide has been explored in several preclinical studies. These investigations have revealed potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and cancer progression. Such findings underscore its potential as a therapeutic agent and highlight the need for further investigation into its mechanisms of action.

In addition to its therapeutic potential, this compound has also shown promise in research applications related to molecular probes and imaging agents. The< strong>N-(6-aminohexyl) group can be used to attach fluorophores or other imaging moieties, enabling the development of novel tools for visualizing biological processes at the cellular level. This capability is particularly valuable in understanding disease mechanisms and evaluating drug delivery systems.

The chemical stability and compatibility of< strong>N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide are important considerations for its practical application. Studies have demonstrated that this compound can be stored under controlled conditions without significant degradation, making it suitable for long-term storage and transport. Furthermore, its solubility profile suggests that it can be formulated into various delivery systems, including oral tablets or injectable solutions.

The regulatory landscape for pharmaceutical compounds like< strong>N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required for clinical use. As research progresses, additional regulatory hurdles may need to be addressed to bring this compound into clinical trials or commercial use.

In conclusion,< strong>N-(6-aminohexyl)-2-nitrobenzene-1-sulfonamide(CAS No. 655246-57-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for further investigation into drug discovery, molecular biology, and imaging technologies. As our understanding of its properties continues to grow, so too will its applications in addressing various medical challenges.

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